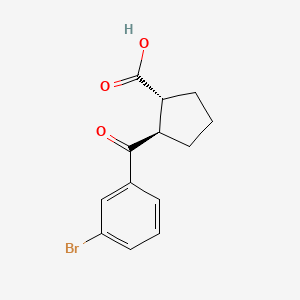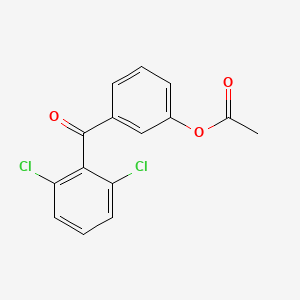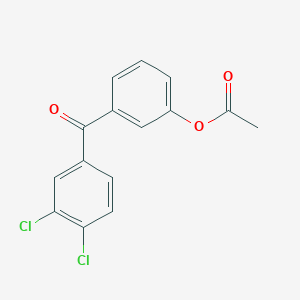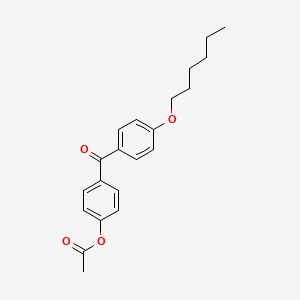
1,3-Difluorotetrachloroacetone
Vue d'ensemble
Description
“1,3-Difluorotetrachloroacetone” is a chemical compound with the CAS Number: 79-51-6 . It has a molecular weight of 231.84 and its IUPAC name is 1,1,3,3-tetrachloro-1,3-difluoroacetone . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code of “this compound” is 1S/C3Cl4F2O/c4-2(5,8)1(10)3(6,7)9 . The InChI key is MXYOKVCIXGJEFW-UHFFFAOYSA-N .
Applications De Recherche Scientifique
NMR Studies and Rotational Isomerism
1,3-Difluorotetrachloroacetone has been studied through NMR (Nuclear Magnetic Resonance) spectroscopy, focusing on the rotational isomerism of fluoroacetones. Such studies are significant in understanding the structural and electronic properties of fluoroacetones, which includes this compound. These NMR studies provide valuable information about proton and fluorine chemical shifts and the coupling constants that give insight into the molecule's conformational dynamics (Shapiro, Lin, & Johnston, 1973).
Reactions with Fluoromethyl Radicals
Research into the reactions of fluoromethyl radicals with this compound has been conducted, offering insights into the kinetic parameters of these reactions. Such studies are crucial in the field of chemical kinetics and help in understanding the reactivity and stability of compounds under various conditions (Cadman & Owen, 1981).
Gas Chromatography of Amino Acid Derivatives
This compound is used in combination with other reagents for the gas chromatographic analysis of amino acids. This application is particularly useful in biochemistry and pharmaceutical research for analyzing protein structures and functions (Hušek, 1982).
Lithium-Ion Batteries
In the context of energy storage, this compound has been investigated as an SEI-forming additive for lithium-ion batteries. This research is significant for improving battery performance and longevity, which is critical in the development of efficient and sustainable energy solutions (Krämer et al., 2012).
Thin-Layer Chromatography in Thyroid Hormone Analysis
The compound is also used in thin-layer chromatography for separating thyroid hormones and iodide. This technique is vital in clinical chemistry and endocrinological studies for understanding thyroid function and disorders (Hušek & Felt, 1976).
Ion Chemistry of Fluorinated Acetones
Studies in the ion chemistry of fluorinated acetones, including this compound, provide insights into the reactivities of these compounds and the stabilities of their ionized forms. This research is pivotal in the field of physicalchemistry, especially in understanding the molecular interactions and behaviors in the gas phase (Drummond & McMahon, 1982).
Synthesis and Chemical Reactions
There has been significant research in the synthesis and reactions of this compound with various compounds. These studies are instrumental in organic synthesis, aiding in the development of new chemical compounds and materials, which have applications in pharmaceuticals, agriculture, and other industries (Kitamura et al., 2011).
Conformational Analysis
The conformational analysis of this compound, particularly through NMR spectroscopy, provides a deeper understanding of its molecular structure and behavior. Such analysis is crucial in drug design and the development of various chemical products (Abraham et al., 1996).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propriétés
IUPAC Name |
1,1,3,3-tetrachloro-1,3-difluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4F2O/c4-2(5,8)1(10)3(6,7)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYOKVCIXGJEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(Cl)Cl)C(F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285771 | |
| Record name | 1,1,3,3-Tetrachloro-1,3-difluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79-51-6 | |
| Record name | 1,1,3,3-Tetrachloro-1,3-difluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluorotetrachloroacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Tetrachloro-1,3-difluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





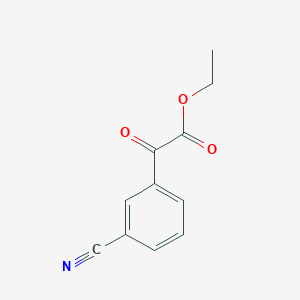
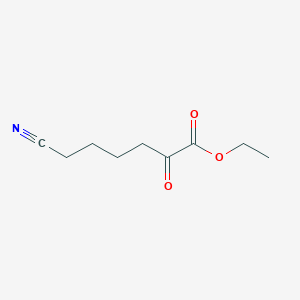

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)
![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)
